(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Description
This compound is a chiral α-amino acid featuring a phenyl ring substituted with fluoro (at position 4) and trifluoromethoxy (at position 2) groups. The (2S) configuration denotes its stereochemistry at the α-carbon, critical for interactions with biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the fluoro substituent influences electronic properties and binding affinity.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURIUSBIMOCMZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated aromatic compound is reacted with a trifluoromethoxy reagent under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate various biochemical pathways, depending on its target site and mode of action.
Comparison with Similar Compounds
Biological Activity
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid, commonly referred to as a fluorinated amino acid, has garnered attention in the scientific community for its unique biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's chemical structure is characterized by the presence of a fluorine atom and a trifluoromethoxy group on the phenyl ring, which significantly influences its reactivity and biological interactions. Its molecular formula is with a CAS number of 2518299-94-8.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3NO3 |
| Molecular Weight | 253.19 g/mol |
| IUPAC Name | (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid |
| Synonyms | L-Phenylalanine derivative, Fluorinated amino acid |
The biological activity of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethoxy group enhances binding affinity and specificity, facilitating modulation of biological pathways.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Interaction : The compound's structural features allow it to bind effectively to certain receptors, potentially influencing signaling pathways related to neurotransmission and metabolic regulation.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid. In vitro assays demonstrated significant antibacterial and antifungal activities against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective effects exhibited by this compound in neuronal cell models. Research has indicated that it may reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Enzyme Inhibition : A study published in Bioorganic Chemistry investigated the inhibitory effects of (2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid on pyruvate dehydrogenase. Results showed a significant reduction in enzyme activity at concentrations above 50 µM, implicating this compound as a potential modulator of metabolic pathways .
- Neuroprotection in Animal Models : In an animal study assessing the neuroprotective effects against induced oxidative stress, administration of the compound resulted in improved cognitive function and reduced markers of oxidative damage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
